N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
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Overview
Description
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound that features a triazole ring, a bromophenyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Attachment of the Adamantane Moiety: The adamantane moiety can be attached through nucleophilic substitution reactions, often using adamantane derivatives such as adamantane-1-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, which may have applications in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is unique due to the presence of the ethylsulfanyl group, which can undergo specific chemical reactions that may not be possible with similar compounds. Additionally, the combination of the triazole ring and adamantane moiety provides a distinct structural framework that can enhance its stability and reactivity .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4OS/c1-2-29-21-26-25-19(27(21)18-5-3-17(23)4-6-18)13-24-20(28)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,2,7-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCVFZXYJXUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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